An In-depth Technical Guide to the Solubility of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate in Organic Solvents
An In-depth Technical Guide to the Solubility of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM). Aimed at researchers, scientists, and professionals in drug development and polymer science, this document delves into the theoretical principles governing the solubility of PMPM, offers predicted solubility profiles in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing PMPM in various research and development endeavors.
Introduction to 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM)
1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate, commonly known as PMPM, is a versatile monomer characterized by a methacrylate group and a sterically hindered amine light stabilizer (HALS) moiety.[1] Its molecular structure confers unique properties, making it a valuable building block in the synthesis of polymers for applications requiring long-term stability against light and thermal degradation. PMPM is a colorless to light yellow liquid at room temperature. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and formulation development.
Key Physicochemical Properties of PMPM:
| Property | Value | Source |
| Molecular Formula | C14H25NO2 | [1][2] |
| Molecular Weight | 239.36 g/mol | [2] |
| Appearance | Colorless to Light yellow clear liquid | |
| CAS Number | 68548-08-3 | [2] |
| Density | Approximately 0.97 g/cm³ | [3] |
| Boiling Point | ~274 °C at 760 mmHg | [3] |
| Flash Point | 112 °C | [3] |
Theoretical Framework for PMPM Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of PMPM, featuring both a non-polar hydrocarbon backbone and a polar ester group, suggests a nuanced solubility profile.
Molecular Structure Analysis:
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Non-polar characteristics: The pentamethylpiperidyl ring and the methyl group on the methacrylate moiety contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.
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Polar characteristics: The ester group (-COO-) introduces polarity and the potential for dipole-dipole interactions, indicating potential solubility in moderately polar solvents. The nitrogen atom in the piperidyl ring can act as a hydrogen bond acceptor, further influencing its interaction with protic solvents.
Based on these structural features, PMPM is anticipated to be readily soluble in a wide range of organic solvents, with the exception of highly polar, protic solvents like water, where its large non-polar component would limit miscibility.
Predicted Solubility Profile of PMPM
While specific experimental data on the solubility of PMPM is not extensively published, we can predict its solubility in common organic solvents based on its physicochemical properties and general principles of chemical compatibility. The following table provides a qualitative prediction of PMPM's solubility. It is imperative for researchers to experimentally verify these predictions for their specific applications.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of PMPM | Rationale |
| Non-Polar Solvents | |||
| n-Hexane | 1.88 | Soluble | "Like dissolves like" principle; strong van der Waals interactions. |
| Toluene | 2.38 | Very Soluble | Aromatic solvent effectively solvates the non-polar regions of PMPM. |
| Diethyl Ether | 4.34 | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions. |
| Polar Aprotic Solvents | |||
| Tetrahydrofuran (THF) | 7.58 | Very Soluble | Similar polarity and cyclic ether structure can accommodate PMPM well. |
| Acetone | 20.7 | Very Soluble | Ketone group can interact with the ester group of PMPM. |
| Acetonitrile | 37.5 | Soluble | Higher polarity may slightly reduce solubility compared to less polar aprotics. |
| Dimethylformamide (DMF) | 36.7 | Soluble | Highly polar aprotic solvent, should be a good solvent for PMPM. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Strong polar aprotic solvent, expected to dissolve PMPM. |
| Polar Protic Solvents | |||
| Ethanol | 24.5 | Moderately Soluble | Can act as a hydrogen bond donor to the ester and amine groups. |
| Methanol | 32.7 | Sparingly Soluble | Higher polarity and stronger hydrogen bonding network may limit solubility. |
| Water | 80.1 | Insoluble | The large non-polar structure of PMPM will dominate, leading to immiscibility. |
Experimental Protocol for Determining PMPM Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of PMPM in a given organic solvent.
Objective: To quantitatively determine the solubility of PMPM in a selected organic solvent at a specific temperature.
Materials:
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1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate (PMPM)
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Selected organic solvent(s) (analytical grade)
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Vials with screw caps
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Analytical balance (readable to ±0.1 mg)
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Magnetic stirrer and stir bars
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Constant temperature bath or incubator
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Syringe filters (0.22 µm, compatible with the solvent)
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Volumetric flasks
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Pipettes
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Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis
Methodology:
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Preparation of Saturated Solutions: a. Add an excess amount of PMPM to a known volume of the selected organic solvent in a vial. The excess solid ensures that the solution reaches saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure saturation is reached.
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Sample Collection and Filtration: a. After equilibration, stop the stirring and allow the excess PMPM to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. c. Immediately filter the solution through a 0.22 µm syringe filter, also pre-warmed to the experimental temperature, into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
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Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of PMPM. c. Once all the solvent has evaporated, reweigh the vial containing the PMPM residue. d. Calculate the solubility in g/100 mL or other desired units.
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Chromatographic Analysis (for volatile solvents): a. Accurately dilute a known volume of the filtered saturated solution with the pure solvent in a volumetric flask to bring the concentration within the calibration range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of PMPM. c. Back-calculate the original concentration in the saturated solution to determine the solubility.
Self-Validating System:
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Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility should be constant once equilibrium is achieved.
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Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the bath and all sampling equipment should be carefully monitored and maintained.
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Analytical Method Validation: The chromatographic method used for concentration analysis should be validated for linearity, accuracy, and precision.
Visualization of Key Concepts
Factors Influencing PMPM Solubility
The following diagram illustrates the key molecular and environmental factors that govern the solubility of PMPM in organic solvents.
Caption: Factors influencing the solubility of PMPM.
Experimental Workflow for Solubility Determination
This workflow diagram outlines the step-by-step process for experimentally determining the solubility of PMPM.
Caption: Experimental workflow for PMPM solubility determination.
Conclusion
This technical guide has provided a detailed examination of the solubility of 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate. While a lack of extensive published data necessitates a predictive approach to its solubility in various organic solvents, the theoretical principles and the detailed experimental protocol provided herein empower researchers to make informed decisions and obtain precise solubility data tailored to their specific needs. A thorough understanding and experimental validation of PMPM's solubility are critical for leveraging its full potential in the development of advanced materials.
References
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PubChem. 2-Propenoic acid, 2-methyl-, 1,2,2,6,6-pentamethyl-4-piperidinyl ester. [Link]
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Chemsrc. 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate. [Link]
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PubChem. 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate. [Link]
- Google Patents.
